methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate” are not explicitly detailed in the sources I found .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly detailed in the sources I found .Scientific Research Applications
Synthesis and Structural Analysis
- Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate and its derivatives are synthesized through various chemical reactions. For instance, the synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids was achieved by converting 3-(5-Methoxycarbonyl-4H-furo[3,2-b]-pyrrole-2-yl)propenoic acid to its corresponding azide, which was then cyclized to give methyl 1H-pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylate (Bencková & Krutošíková, 1997).
Antibacterial Properties
- Some pyrrolopyridine analogs exhibit antibacterial activity. For example, a study synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, revealing antibacterial properties in vitro (Toja et al., 1986).
Xanthine Oxidase Inhibition
- The compound 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione and its derivatives were found to be weak inhibitors of xanthine oxidase, an enzyme involved in purine metabolism (Schneller et al., 1978).
Catalyzed Couplings and Cyclizations
- Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylates were synthesized and used for catalyzed couplings and intramolecular cyclizations, demonstrating their utility in complex chemical syntheses (Calhelha & Queiroz, 2010).
Crystal Structure Determination
- The crystal structure of 1-Tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester was determined, providing insights into the molecular packing and shape of such compounds (Chiaroni et al., 1994).
Novel Syntheses and Functionalizations
- New routes were discovered for synthesizing functionalized 4H-Pyrano(3,2-c)pyridines, expanding the range of possible derivatives and applications (Mekheimer et al., 1997).
Tandem Aldol Condensation/Aza-Addition Reactions
- An efficient tandem intermolecular one-pot reaction was developed for the synthesis of 2,3,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones, illustrating the compound's versatility in organic synthesis (Zhang et al., 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-5-11-8-2-3-10-4-6(7)8/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAACYBDGZPXTJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719939 | |
Record name | Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353101-49-1 | |
Record name | Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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